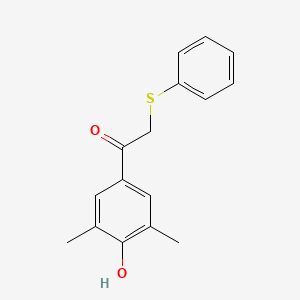

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" is a chemical entity that appears to be related to a family of compounds with a core structure of substituted ethanones. These compounds have been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields such as photoprotection, crystallography, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the protection of carboxylic acids using photoremovable protecting groups. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) has been used to protect various carboxylic acids, which can then be released upon photolysis with isolated yields ranging from 70-85% . Although the specific synthesis of "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and properties of compounds closely related to "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" have been studied using techniques such as X-ray diffraction and vibrational spectroscopy . Computational studies using density functional theory (DFT) have supported experimental results, providing insights into geometrical parameters and vibrational frequencies . The crystallographic studies of similar compounds have revealed details such as space group, conformation, and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored, particularly in the context of photorelease mechanisms. The photolysis of protected carboxylic acids leads to the release of the acid component, which is a reaction of interest in the study of photoremovable protecting groups . Additionally, the synthesis of heterocyclic compounds involving sulfanyl groups has been reported, which may suggest potential reactivity pathways for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. Single crystal XRD has been used to determine the crystal system and space group, while UV-visible studies have provided information on the transparency and optical properties of the materials . Thermal analysis, including TG and DTA, has been employed to assess the thermal stability of these compounds . Theoretical calculations have also contributed to understanding properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and nonlinear optical properties (NLO) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Acylation

The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone shares a structural similarity with hydroxycoumarins, which are significant in organic synthesis. Hydroxycoumarins, such as 4-hydroxycoumarin, are utilized in various chemical syntheses due to their reactivity and important physical, chemical, and biological properties. They are used as starting compounds for synthesizing more complex structures. Synthesis methods often involve simple phenols like 1-(2-hydroxyphenyl)ethanone, and acylation techniques, including C-acylation and O-acylation, are commonly employed to modify these compounds further. The acylated derivatives of hydroxycoumarins have shown interesting properties and potential applications in fields like photochemistry, where some derivatives demonstrate strong UV absorption and fluorescence characteristics (Yoda et al., 2019).

Environmental Impact and Ecological Risks

Benzophenone-3 (BP-3), a compound structurally related to phenolic compounds like 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone, has been widely studied for its environmental presence and ecological risks. BP-3, commonly used as an ultraviolet filter, has been detected in various environmental samples, raising concerns about its potential impact on ecosystems. Studies indicate that BP-3 can be lipophilic, photostable, and bioaccumulative, and its metabolites have shown endocrine-disrupting capacities. The presence of BP-3 in the environment, especially in water bodies, has warranted further investigation into its ecological risks and the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).

Enzymatic Treatment of Organic Pollutants

Compounds like 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone can also play a role in the enzymatic treatment of organic pollutants. The use of enzymes, combined with redox mediators, has been explored for the degradation and transformation of recalcitrant organic compounds found in industrial wastewater. These enzymatic systems, utilizing enzymes like laccases and peroxidases, can significantly enhance the degradation efficiency of pollutants, offering a promising approach for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJLPKYOMLJEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)